molecular formula C27H26F3N3OS B12502486 phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone

phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone

Cat. No.: B12502486
M. Wt: 497.6 g/mol
InChI Key: MXCWOABLXFEREF-UHFFFAOYSA-N
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Description

Phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone is a complex organic compound that features a trifluoromethyl group attached to a phenothiazine moiety, which is further linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone typically involves multiple steps. One common route includes the following steps:

    Formation of the phenothiazine core: This can be achieved by reacting 2-chloro-10H-phenothiazine with a trifluoromethylating agent under suitable conditions.

    Attachment of the propyl linker: The phenothiazine derivative is then reacted with a propyl halide in the presence of a base to introduce the propyl group.

    Formation of the piperazine ring: The intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to reduce the phenothiazine ring.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the phenothiazine moiety.

    Reduction: De-trifluoromethylated or reduced phenothiazine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its potential antipsychotic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone is unique due to the combination of the phenothiazine core and the trifluoromethyl group, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C27H26F3N3OS

Molecular Weight

497.6 g/mol

IUPAC Name

phenyl-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H26F3N3OS/c28-27(29,30)21-11-12-25-23(19-21)33(22-9-4-5-10-24(22)35-25)14-6-13-31-15-17-32(18-16-31)26(34)20-7-2-1-3-8-20/h1-5,7-12,19H,6,13-18H2

InChI Key

MXCWOABLXFEREF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C(=O)C5=CC=CC=C5

Origin of Product

United States

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